molecular formula C9H14N2 B2466549 (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine CAS No. 1513831-40-7

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine

Cat. No.: B2466549
CAS No.: 1513831-40-7
M. Wt: 150.225
InChI Key: JTKPUEHQCGNRMY-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The tetrahydroindolizine core is a privileged structure in the synthesis of biologically active compounds, with related analogs being investigated for cytotoxic properties against various cancer cell lines . For instance, studies on structurally similar tetrahydroindolizinone libraries have demonstrated potent cytotoxic activity, providing important structure-activity relationship (SAR) information for this class of heterocyclic compounds . This methanamine derivative serves as a key synthetic intermediate for researchers developing novel therapeutic agents. The primary amino group attached to the tetrahydroindolizine structure allows for further functionalization and diversity expansion, making it a versatile building block for constructing compound libraries. Researchers utilize this compound in the exploration of new chemical entities, particularly in the design and synthesis of molecules targeting enzymatic pathways and cellular processes. This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h5,7H,1-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKPUEHQCGNRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C=C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a cyclization agent to form the indolizine ring, followed by further functionalization to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can have different functional groups attached to the indolizine ring .

Scientific Research Applications

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine with related bicyclic amines:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Substituents/Nitrogen Positions Hazard Profile (GHS)
This compound* Indolizine C₉H₁₄N₂ ~150–160 (estimated) 2-CH₂NH₂; 1 N in bicyclic core Limited data (likely P261, P280)
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine Quinoline C₁₀H₁₄N₂ 162.23 8-CH₂NH₂; 1 N in pyridine ring Not specified
(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine Naphthalene C₁₁H₁₅N 161.24 2-CH₂NH₂; no N in core H315, H318, H335
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine Naphthyridine C₁₆H₁₉N₃ 241.34 2-CH₂NH₂; 2 N in bicyclic core + benzyl group No hazard data
(2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine Indazole C₉H₁₅N₃ 165.24 3-CH₂NH₂; 2 N in pyrazole ring Not specified

*Estimated based on positional isomer data .

Key Differences and Implications

Core Structure and Nitrogen Content: The indolizine core (1 nitrogen) offers moderate basicity and lipophilicity, ideal for blood-brain barrier penetration . Quinoline derivatives (e.g., C₁₀H₁₄N₂) feature a pyridine ring fused to benzene, enhancing aromaticity but reducing solubility compared to partially saturated analogs .

Synthetic Accessibility: Indolizine derivatives can be synthesized via Ru-catalyzed C-H activation, enabling efficient functionalization at the 2-position . Naphthalene and quinoline analogs often require multi-step Friedel-Crafts or Skraup syntheses, which are less atom-economical .

Safety and Handling: The naphthalene derivative (C₁₁H₁₅N) poses significant hazards (skin/eye irritation, respiratory toxicity), necessitating stringent handling protocols .

Biological Activity

(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is a bicyclic amine with a tetrahydroindolizine core. The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. For instance, a method for synthesizing derivatives of indolizines has been reported using palladium-catalyzed reactions which allow for the introduction of various substituents at specific positions on the indolizine ring .

Anticancer Properties

One of the most significant areas of research regarding this compound is its potential anticancer activity. Studies have shown that related compounds in the indolizine family exhibit cytotoxic effects against various cancer cell lines. For example, an enantiomer derived from a similar structure demonstrated an IC50 value of 0.2 µM against HCT-116 colon cancer cells, highlighting the importance of stereochemistry in biological activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that these compounds may interact with specific cellular targets that are involved in cell proliferation and survival pathways. The ability to induce apoptosis in cancer cells has been noted as a critical mechanism .

Study on Cytotoxicity

A study focused on the cytotoxicity of tetrahydroindolizine derivatives revealed that certain structural modifications could enhance their anticancer properties. The research indicated that compounds with specific substituents on the indolizine ring were particularly effective against leukemia and colon cancer cell lines .

CompoundCell Line TestedIC50 Value (µM)Notes
(R)-enantiomerHCT-1160.2High cytotoxicity
(S)-enantiomerHCT-116>100Inactive

In Vivo Studies

In vivo studies using mouse models have also been conducted to evaluate the efficacy of these compounds. For instance, one study employed the mouse hollow fiber assay to assess the anticancer activity of a lead compound derived from the tetrahydroindolizine family. Results indicated significant tumor growth inhibition compared to control groups .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 80–100°C during cyclization to minimize side reactions .
  • Catalyst Selection : Pd/C or Raney Ni for selective hydrogenation .
  • pH Adjustment : Acidic conditions (pH 4–5) stabilize intermediates during amination .

How is the structural integrity of this compound confirmed using spectroscopic and chromatographic methods?

Answer:
Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Key signals include:
    • Tetrahydroindolizine protons : δ 1.5–2.5 ppm (m, cyclopropane or cyclohexane-like CH₂ groups) .
    • Methanamine group : δ 2.8–3.2 ppm (t, –CH₂NH₂) .
  • HRMS/ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₀H₁₆N₂, exact mass 164.1313) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

Case Study : In a tetrahydroimidazo analog, X-ray diffraction confirmed bond angles and ring conformations, which can be extrapolated to validate the tetrahydroindolizine scaffold .

What in vitro assays are appropriate for preliminary assessment of the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays :
    • Kinase/HDAC Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) using ATP/NAD⁺ analogs .
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) using ³H-labeled antagonists .

Data Interpretation : Compare results to reference standards (e.g., staurosporine for kinases) and validate via statistical analysis (p < 0.05) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the tetrahydroindolizine ring?

Answer:
SAR Design :

Substituent Variation : Introduce halogens (–Cl, –F), alkyl (–CH₃), or electron-withdrawing (–NO₂) groups at positions 3, 5, or 8 of the tetrahydroindolizine ring .

Amino Group Modifications : Replace –CH₂NH₂ with –CH₂NHR (R = acetyl, benzyl) to assess steric/electronic effects .

Q. Methodology :

  • Parallel Synthesis : Use combinatorial chemistry to generate derivatives .
  • Computational Docking : Predict binding modes with targets (e.g., enzymes) via AutoDock Vina .
  • Activity Clustering : Group compounds by EC₅₀/IC₅₀ values to identify critical substituents .

Example : In tetrahydroquinoline analogs, –CH₃ groups at position 6 enhanced kinase inhibition by 30% compared to unsubstituted derivatives .

What strategies resolve discrepancies in reported biological activity data across different experimental models?

Answer:
Root Cause Analysis :

  • Solubility Variability : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis (λ = 254 nm). Poor solubility (e.g., <10 µM) may lead to false negatives .
  • Assay Conditions : Standardize buffer composition (e.g., Mg²⁺/ATP concentrations in kinase assays) .
  • Cell Line Differences : Compare activity in primary vs. immortalized cells (e.g., Jurkat vs. PBMCs) .

Q. Validation Protocol :

Dose-Response Consistency : Replicate assays in ≥3 independent labs.

Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays conflict .

What computational approaches predict the binding affinity and mechanism of action of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, hydrophobic pockets) using Schrödinger Phase .

Case Study : For a tetrahydroindazole analog, FEP predicted a 5-fold affinity increase with –CF₃ substitution, later confirmed experimentally .

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